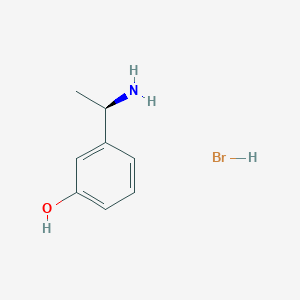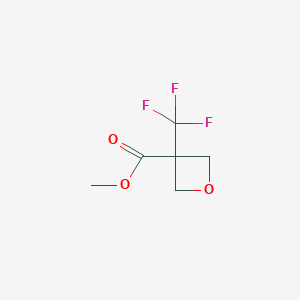
(R)-3-(1-Aminoethyl)phenol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(1-Aminoethyl)phenol hydrobromide is a chiral organic compound with a phenolic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)phenol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-(1-Aminoethyl)phenol.
Hydrobromide Formation: The ®-3-(1-Aminoethyl)phenol is then reacted with hydrobromic acid to form the hydrobromide salt.
The reaction conditions for these steps include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Aminoethyl)phenol hydrobromide may involve large-scale synthesis using automated reactors. The process would include:
Raw Material Handling: Efficient handling and storage of raw materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification: Use of techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
®-3-(1-Aminoethyl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
®-3-(1-Aminoethyl)phenol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of ®-3-(1-Aminoethyl)phenol hydrobromide involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the amino group can form ionic bonds. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
(S)-3-(1-Aminoethyl)phenol hydrobromide: The enantiomer of the compound, which may have different biological activities.
3-(1-Aminoethyl)phenol hydrochloride: A similar compound with a different counterion.
4-(1-Aminoethyl)phenol hydrobromide: A positional isomer with different chemical properties.
Uniqueness
®-3-(1-Aminoethyl)phenol hydrobromide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers or positional isomers. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C8H12BrNO |
|---|---|
分子量 |
218.09 g/mol |
IUPAC 名称 |
3-[(1R)-1-aminoethyl]phenol;hydrobromide |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
InChI 键 |
LALFPZUORLABBJ-FYZOBXCZSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC=C1)O)N.Br |
规范 SMILES |
CC(C1=CC(=CC=C1)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)

![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)

![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)

![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)

![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

